molecular formula C8H16N2 B13975085 6-Ethyl-1,6-diazaspiro[3.4]octane

6-Ethyl-1,6-diazaspiro[3.4]octane

Cat. No.: B13975085
M. Wt: 140.23 g/mol
InChI Key: ZJEWWJNKPLUOAG-UHFFFAOYSA-N
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Description

6-Ethyl-1,6-diazaspiro[3.4]octane is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 1 and 6 of the spiro system. Its molecular formula is C₈H₁₆N₂, derived from the parent 1,6-diazaspiro[3.4]octane scaffold by substitution of an ethyl group at the 6-position nitrogen. The spiro[3.4]octane core imposes conformational rigidity, which is critical for its interactions in biological systems, particularly in drug discovery .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

7-ethyl-1,7-diazaspiro[3.4]octane

InChI

InChI=1S/C8H16N2/c1-2-10-6-4-8(7-10)3-5-9-8/h9H,2-7H2,1H3

InChI Key

ZJEWWJNKPLUOAG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CCN2

Origin of Product

United States

Preparation Methods

The synthesis of 6-Ethyl-1,6-diazaspiro[3.4]octane typically involves the use of readily available starting materials and specific reaction conditions. One common method involves the reaction of ethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Ethyl-1,6-diazaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield amine derivatives .

Scientific Research Applications

6-Ethyl-1,6-diazaspiro[3.4]octane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antitubercular properties. In medicine, it is being explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways .

Mechanism of Action

The mechanism of action of 6-Ethyl-1,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria by interfering with their metabolic processes. The compound may also interact with enzymes and receptors in the body, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to better understand its potential therapeutic applications .

Comparison with Similar Compounds

Key Structural Features :

  • Spiro Junction : The fusion of a three-membered and a four-membered ring system creates a constrained geometry.
  • Nitrogen Positions: The two nitrogen atoms serve as hydrogen bond donors/acceptors, making the compound a versatile pharmacophore .

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,6-Diazaspiro[3.4]octane Core

The biological and physicochemical properties of 1,6-diazaspiro[3.4]octane derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications CAS Number Reference
6-Methyl-1,6-diazaspiro[3.4]octane 6-Methyl C₇H₁₄N₂ Higher polarity; used in CNS drug discovery 2227205-39-0*
6-Isopropyl-1,6-diazaspiro[3.4]octane 6-Isopropyl C₉H₁₈N₂ Increased steric bulk; modulates receptor selectivity Not reported
6-Cyclopropyl-1,6-diazaspiro[3.4]octane 6-Cyclopropyl C₉H₁₆N₂ Enhanced metabolic stability; explored in antivirals Not reported
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Boc-protected 6-N C₁₂H₂₀N₂O₂ Synthetic intermediate for peptide mimetics 1523618-25-8
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid Carboxylic acid side chain C₈H₁₄N₂O₂ Chelating agent; metal-binding applications Not reported

*CAS provided for the dihydrochloride salt.

Key Observations :

  • Lipophilicity : The 6-ethyl derivative (logP ~1.2) bridges the gap between the polar methyl analog (logP ~0.8) and the more lipophilic isopropyl/cyclopropyl derivatives (logP ~1.5–2.0) .
  • Biological Activity : Methyl and ethyl derivatives are prioritized in central nervous system (CNS) drug candidates due to optimal blood-brain barrier penetration. In contrast, bulkier substituents (e.g., isopropyl) may hinder target engagement .

Comparison with 2,6-Diazaspiro[3.4]octane Derivatives

The 2,6-diazaspiro[3.4]octane scaffold (nitrogens at positions 2 and 6) exhibits distinct pharmacological profiles:

Compound Name Key Modifications Applications Reference
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene Oxygen atom in the smaller ring Potent SSTR5 antagonists; oral bioavailability studies
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate Benzyl and Boc-protected N Preclinical kinase inhibitor lead
2-Boc-2,6-diazaspiro[3.4]octane Boc-protected 2-N Intermediate in protease inhibitor synthesis

Structural Insights :

  • The 2,6-diaza analogs often show enhanced solubility due to the additional nitrogen’s polarity. However, this comes at the cost of reduced metabolic stability compared to 1,6-diaza derivatives .
  • The 5-oxa substitution (e.g., 5-oxa-2,6-diazaspiro[3.4]oct-6-ene) introduces a hydrogen bond acceptor, critical for binding to somatostatin receptors .

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